3-Acetamido-4-chlorobenzoic acid
Overview
Description
3-Acetamido-4-chlorobenzoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as N-(4-chlorobenzoyl)-3-acetamidobenzoic acid and is a derivative of salicylic acid. The chemical structure of 3-Acetamido-4-chlorobenzoic acid is shown below:
Mechanism of Action
The mechanism of action of 3-Acetamido-4-chlorobenzoic acid involves the inhibition of cyclooxygenase enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting their production, 3-Acetamido-4-chlorobenzoic acid can reduce these symptoms.
Biochemical and Physiological Effects:
3-Acetamido-4-chlorobenzoic acid has been shown to have several biochemical and physiological effects. It can reduce inflammation, pain, and fever. This compound can also inhibit the formation of blood clots and reduce the risk of heart attacks and strokes. Additionally, 3-Acetamido-4-chlorobenzoic acid has been found to have antioxidant properties that can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
3-Acetamido-4-chlorobenzoic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. This compound is also stable and can be stored for long periods without degradation. However, one limitation of 3-Acetamido-4-chlorobenzoic acid is that it can be toxic at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research on 3-Acetamido-4-chlorobenzoic acid. One area of interest is the development of new derivatives of this compound with improved therapeutic properties. Another direction is the investigation of the potential use of 3-Acetamido-4-chlorobenzoic acid in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, 3-Acetamido-4-chlorobenzoic acid is a promising compound with potential therapeutic properties. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3-Acetamido-4-chlorobenzoic acid and its potential applications in the field of medicine.
Scientific Research Applications
3-Acetamido-4-chlorobenzoic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that cause inflammation and pain.
properties
IUPAC Name |
3-acetamido-4-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNMUOIGHFOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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